REACTION_CXSMILES
|
[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9](Br)=[CH:8][CH:7]=1)([CH3:5])[CH2:3][OH:4].O.[CH3:14][N:15](C=O)C>>[CH3:1][C:2]([C:6]1[CH:11]=[CH:10][C:9]([C:14]#[N:15])=[CH:8][CH:7]=1)([CH3:5])[CH2:3][OH:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CO)(C)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
cuprous cyanide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
would then easily stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser, magnetic stirrer and oil bath
|
Type
|
TEMPERATURE
|
Details
|
The heterogeneous mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux whereupon it
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for five hours
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
for washing out the flask
|
Type
|
STIRRING
|
Details
|
The precipitated residue was stirred by hand as well as possible,
|
Type
|
CUSTOM
|
Details
|
the greater portion of the water decanted
|
Type
|
ADDITION
|
Details
|
water, 510 mL was added to the residue
|
Type
|
CUSTOM
|
Details
|
to destroy copper complexes
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
STIRRING
|
Details
|
with good stirring at 60° to 70° C. for 20 to 30 minutes
|
Duration
|
25 (± 5) min
|
Type
|
EXTRACTION
|
Details
|
The crude nitrile was then extracted with three 200 mL portions of benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous K2CO3 for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
Benzene was removed in a rotoevaporator
|
Type
|
CUSTOM
|
Details
|
to give a yellowish oil which
|
Type
|
CUSTOM
|
Details
|
crystallized easily when
|
Name
|
|
Type
|
|
Smiles
|
CC(CO)(C)C1=CC=C(C=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |